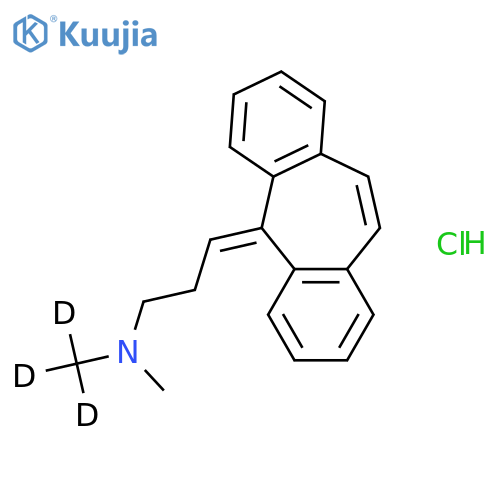Cas no 1184983-42-3 (Cyclobenzaprine-d3 Hydrochloride)

1184983-42-3 structure
商品名:Cyclobenzaprine-d3 Hydrochloride
Cyclobenzaprine-d3 Hydrochloride 化学的及び物理的性質
名前と識別子
-
- Cyclobenzaprine-d3?HCl (N-methyl-d3)
- Cyclobenzaprine-d3 Hydrochloride
- 3-(dibenzo[1,2-a:1',2'-e][7]annulen-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine,hydrochloride
- Cyclobenzaprine-D3 hydrochloride solution
- PD017533
- Cyclobenzaprine-d3 (hydrochloride)
- 1184983-42-3
- SCHEMBL17812812
- Cyclobenzaprine-D3.HCl, 1mg/ml in Methanol (as free base)
- Cyclobenzaprine-D3.HCl, 0.1mg/ml in Methanol (as free base)
- Cyclobenzaprine-D3 hydrochloride; 1-Propanamine, 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-N-(methyl-d3)-, hydrochloride; 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-N-(methyl-d3)-1-propanamine hydrochloride; Cyclobenzaprine-D3 hydrochloride (methyl D3)
- HY-B0740S
- Cyclobenzaprine-d3 HCl (N-methyl-d3)
- CS-0109634
- N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride
- DTXSID00661877
- Cyclobenzaprine-D3.HCl
- F90684
- Cyclobenzaprine-d3 HCl
-
- インチ: InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3;
- InChIKey: VXEAYBOGHINOKW-NIIDSAIPSA-N
- ほほえんだ: CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
計算された属性
- せいみつぶんしりょう: 314.1629076g/mol
- どういたいしつりょう: 314.1629076g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 365
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.2Ų
じっけんとくせい
- フラッシュポイント: 華氏温度:48.2°f
摂氏度:9°c - 濃度: 100 μg/mL in methanol (as free base)
Cyclobenzaprine-d3 Hydrochloride セキュリティ情報
-
記号:



- シグナルワード:Danger
- 危害声明: H225-H301 + H311 + H331-H370
- 警告文: P210-P260-P280-P301+P310-P311
- 危険物輸送番号:UN1230 - class 3 - PG 2 - Methanol, solution
- WGKドイツ:1
- 危険カテゴリコード: 11-23/24/25-39/23/24/25
- セキュリティの説明: 7-16-36/37-45
-
危険物標識:


- ちょぞうじょうけん:−20°C
Cyclobenzaprine-d3 Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C987752-1mg |
Cyclobenzaprine-d3 Hydrochloride |
1184983-42-3 | 1mg |
$ 167.00 | 2023-09-08 | ||
| Biosynth | BC181325-2 mg |
Cyclobenzaprine-D3 hydrochloride |
1184983-42-3 | 2mg |
Please enquire | 2023-01-05 | ||
| Biosynth | BC181325-10 mg |
Cyclobenzaprine-D3 hydrochloride |
1184983-42-3 | 10mg |
Please enquire | 2023-01-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C-114-1ML |
1184983-42-3 | 1ML |
¥2440.17 | 2023-01-17 | |||
| A2B Chem LLC | AE25977-50mg |
Cyclobenzaprine-d3 HCl |
1184983-42-3 | 99%D | 50mg |
$1163.00 | 2024-04-20 | |
| A2B Chem LLC | AE25977-10mg |
Cyclobenzaprine-d3 HCl |
1184983-42-3 | 99%D | 10mg |
$413.00 | 2024-04-20 | |
| TRC | C987752-5mg |
Cyclobenzaprine-d3 Hydrochloride |
1184983-42-3 | 5mg |
$ 645.00 | 2023-09-08 | ||
| ChemScence | CS-0109634-1mg |
Cyclobenzaprine-d3 hydrochloride |
1184983-42-3 | 1mg |
$0.0 | 2022-04-28 | ||
| eNovation Chemicals LLC | Y1259577-50mg |
Cyclobenzaprine-d3 HCl |
1184983-42-3 | 99%D | 50mg |
$1595 | 2024-06-07 | |
| ChemScence | CS-0109634-25mg |
Cyclobenzaprine-d3 hydrochloride |
1184983-42-3 | 25mg |
$0.0 | 2022-04-28 |
Cyclobenzaprine-d3 Hydrochloride 関連文献
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
1184983-42-3 (Cyclobenzaprine-d3 Hydrochloride) 関連製品
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
